molecular formula C18H14Cl2N2OS B5763523 N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide

Cat. No. B5763523
M. Wt: 377.3 g/mol
InChI Key: CBRHLZRZMIRLFG-UHFFFAOYSA-N
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Description

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide, also known as DTTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DTTB belongs to the class of thiazole derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide is not fully understood. However, it has been suggested that N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide may exert its biological activities through the inhibition of various enzymes and signaling pathways. N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide has been shown to possess various biochemical and physiological effects. N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide has several advantages as a research tool. N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide is a synthetic compound that can be easily synthesized in the laboratory. N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide is also stable and can be stored for extended periods of time. However, N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide also has some limitations. N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide is a relatively new compound, and its biological activities and mechanism of action are not fully understood. Additionally, the effects of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide. First, further studies are needed to elucidate the mechanism of action of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide. Second, the potential use of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide as a therapeutic agent for various diseases, including cancer and inflammation, should be further investigated. Third, the effects of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide on the microbiome and its potential use as an antimicrobial agent should be explored. Finally, the development of novel derivatives of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide with improved biological activities and pharmacokinetic properties should be pursued.
In conclusion, N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide possesses various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to fully understand the mechanism of action of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide and its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide involves the reaction of 2,3-dichlorobenzylamine with 2-aminothiazole in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 4-methylbenzoyl chloride to yield N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide. The purity of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide has been shown to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and bacterial infections.

properties

IUPAC Name

N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS/c1-11-5-7-12(8-6-11)17(23)22-18-21-10-14(24-18)9-13-3-2-4-15(19)16(13)20/h2-8,10H,9H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRHLZRZMIRLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide

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